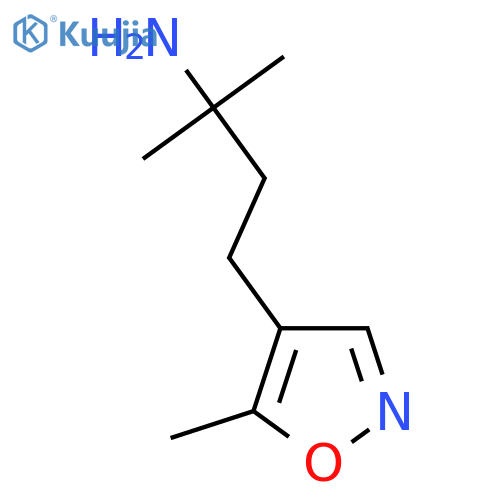Cas no 2228269-14-3 (2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine)

2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine
- 2228269-14-3
- EN300-1833322
-
- インチ: 1S/C9H16N2O/c1-7-8(6-11-12-7)4-5-9(2,3)10/h6H,4-5,10H2,1-3H3
- InChIKey: VDHLHUNDYPIERX-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C=N1)CCC(C)(C)N
計算された属性
- せいみつぶんしりょう: 168.126263138g/mol
- どういたいしつりょう: 168.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 52Ų
2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1833322-0.25g |
2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine |
2228269-14-3 | 0.25g |
$762.0 | 2023-09-19 | ||
| Enamine | EN300-1833322-0.05g |
2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine |
2228269-14-3 | 0.05g |
$695.0 | 2023-09-19 | ||
| Enamine | EN300-1833322-1.0g |
2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine |
2228269-14-3 | 1g |
$1458.0 | 2023-06-01 | ||
| Enamine | EN300-1833322-2.5g |
2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine |
2228269-14-3 | 2.5g |
$1623.0 | 2023-09-19 | ||
| Enamine | EN300-1833322-5.0g |
2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine |
2228269-14-3 | 5g |
$4226.0 | 2023-06-01 | ||
| Enamine | EN300-1833322-5g |
2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine |
2228269-14-3 | 5g |
$2401.0 | 2023-09-19 | ||
| Enamine | EN300-1833322-10g |
2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine |
2228269-14-3 | 10g |
$3561.0 | 2023-09-19 | ||
| Enamine | EN300-1833322-10.0g |
2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine |
2228269-14-3 | 10g |
$6266.0 | 2023-06-01 | ||
| Enamine | EN300-1833322-0.1g |
2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine |
2228269-14-3 | 0.1g |
$729.0 | 2023-09-19 | ||
| Enamine | EN300-1833322-0.5g |
2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine |
2228269-14-3 | 0.5g |
$795.0 | 2023-09-19 |
2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine 関連文献
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amineに関する追加情報
Professional Introduction to 2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine (CAS No. 2228269-14-3)
2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine is a significant compound in the field of pharmaceutical chemistry, exhibiting a complex molecular structure that has garnered considerable attention from researchers. This compound, identified by its CAS number 2228269-14-3, belongs to a class of molecules that are being extensively studied for their potential applications in drug development and bioorganic synthesis. The presence of both alkyl and heterocyclic functional groups in its structure suggests a high degree of versatility, making it a valuable candidate for further investigation.
The molecular framework of 2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine consists of a butanamidine backbone substituted with a 5-methyl-substituted 1,2 oxazole ring at the fourth position. This particular arrangement of functional groups imparts unique chemical properties that are of great interest to synthetic chemists. The oxazole ring, known for its stability and bioactivity, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic profiles of the compound.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities. The oxazole moiety, in particular, has been identified as a key structural feature in numerous pharmacologically active molecules. Studies have demonstrated that oxazole derivatives can exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The incorporation of a methyl group at the fifth position of the oxazole ring further enhances its reactivity and potential therapeutic applications.
The synthesis of 2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine presents both challenges and opportunities for chemists. The multi-step synthesis involves the formation of the oxazole ring followed by its subsequent functionalization with the butanamidine moiety. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, have been employed to achieve high yields and purity levels. These techniques not only streamline the synthetic process but also open up new avenues for modifying the compound's structure.
The pharmacological potential of 2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine has been explored in several preclinical studies. Researchers have been particularly interested in its interaction with biological targets such as enzymes and receptors. Preliminary findings suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. This makes it a promising candidate for developing novel therapeutic agents targeting chronic inflammatory diseases.
In addition to its potential therapeutic applications, 2-methyl-4-(5-methyl-1,2-oxazol-4-ybunanamidine)butan-but-bun-diamine has also shown promise in biochemical research. Its unique structure allows for the investigation of various chemical transformations and mechanistic studies. These studies contribute to our understanding of how such molecules interact with biological systems and can inform the design of future drugs.
The future prospects for 2228269-143]diamine] are bright, with ongoing research aimed at optimizing its synthesis and exploring new applications. Advances in computational chemistry and molecular modeling are expected to play a significant role in this endeavor by predicting novel derivatives with enhanced properties. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into tangible therapeutic benefits.
In conclusion, 2-methyl-butan-but-diamine exhibits a fascinating combination of structural features that make it an intriguing subject of study in pharmaceutical chemistry. Its complex molecular architecture offers numerous possibilities for further exploration, both in terms of synthesis and biological activity. As research continues to uncover new insights into its properties and potential applications, this compound is poised to make significant contributions to the field of medicinal chemistry.
2228269-14-3 (2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine) 関連製品
- 109803-48-7(Methyl 5-chloro-4-methoxy-2-methylbenzoate)
- 2158520-04-6(3-amino-1,1-diethyl-3-methylurea)
- 64981-11-9(4-Amino-2,6-dichloro-3-methylphenol)
- 21492-03-5(cis-4-(hydroxymethyl)piperidin-3-ol)
- 1156999-13-1(1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine)
- 1354484-61-9(Methyl (2S,4S)-4-(5-Isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate Hydrochloride)
- 1805389-25-6(3-Chloro-5-(difluoromethyl)-4-hydroxypyridine-2-acetonitrile)
- 1402585-33-4(Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate)
- 37676-90-7(3,3-dimethylcyclobut-1-ene-1-carboxylic acid)
- 2228939-50-0((5-bromo-2-methylhexan-3-yl)benzene)



